![molecular formula C13H17NO3S B2590877 N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide CAS No. 2034603-85-3](/img/structure/B2590877.png)
N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide
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Overview
Description
“N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide” is a chemical compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of “N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide” includes a benzofuran ring. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The key transformations in the total synthesis of benzofuran compounds involve copper-mediated and palladium-catalyzed coupling reactions .Scientific Research Applications
- Benzofuran derivatives exhibit potent anticancer activities. Researchers have identified specific substituted benzofurans with significant cell growth inhibitory effects against various cancer cell lines . These compounds hold promise as potential leads for novel cancer therapies.
- Some benzofuran-based compounds have demonstrated antibacterial properties. By screening representative examples against different microorganisms, researchers have explored their effectiveness against both bacteria and yeasts .
- Novel benzofuran-2-carboxamide ligands, selective for sigma receptors, have been synthesized. These compounds were obtained via microwave-assisted Perkin rearrangement reactions and modified Finkelstein halogen-exchange methods. Their potential applications in receptor-targeted therapies are being investigated .
- A recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus activity. Researchers are exploring its potential as an effective therapeutic drug for hepatitis C disease .
- Novel methods for constructing benzofuran rings have been developed. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of complex benzofuran ring systems with high yield and minimal side reactions .
- Benzofuran compounds are ubiquitous in nature and widely distributed in higher plants. Researchers have investigated their biological activities, chemical synthesis, and potential as natural drug lead compounds. Understanding the relationship between bioactivities and structures is crucial for drug development .
Anticancer Properties
Antibacterial Activity
Sigma Receptor Ligands
Anti-Hepatitis C Virus Activity
Synthetic Methods for Benzofuran Rings
Natural Product Sources and Drug Prospects
Mechanism of Action
Target of Action
N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide is a compound that has been studied for its potential biological activities. Benzofuran compounds, which are part of the structure of n-(3-(benzofuran-2-yl)propyl)ethanesulfonamide, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with multiple receptors, which can lead to various biological activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Future Directions
Benzofuran compounds, due to their diverse pharmacological activities, have attracted much attention for potential applications as drugs . Therefore, the future research directions could involve further exploration of the biological activities of “N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide” and its potential applications in medicine.
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-2-18(15,16)14-9-5-7-12-10-11-6-3-4-8-13(11)17-12/h3-4,6,8,10,14H,2,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUHXGCTUBCRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide |
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